methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Description
Methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a complex heterocyclic compound featuring a dibenzo[b,e][1,4]diazepine core. This structure consists of two benzene rings fused to a seven-membered diazepine ring containing two nitrogen atoms. Key substituents include a 1-hydroxy group, a 3,3-dimethyl moiety, a 10-propanoyl (acetyl) group, and a methyl benzoate ester at position 4 of the benzene ring.
The diazepine core is a pharmacologically significant scaffold, often associated with central nervous system (CNS) activity, though the specific biological profile of this compound remains underexplored in the literature. The hydroxy group at position 1 may enhance solubility through hydrogen bonding, while the propanoyl group at position 10 and the methyl benzoate substituent likely influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 4-(9,9-dimethyl-7-oxo-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-5-22(30)28-20-9-7-6-8-18(20)27-19-14-26(2,3)15-21(29)23(19)24(28)16-10-12-17(13-11-16)25(31)32-4/h6-13,24,27H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUYZMDIWMXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate typically involves multiple steps. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization to introduce the hydroxy, dimethyl, and propanoyl groups. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation and functionalization of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid or carboxylate salt, respectively. This reaction is critical for modifying solubility or enabling further derivatization.
This reactivity aligns with analogous benzoate esters, where hydrolysis is a well-documented pathway .
Hydroxyl Group Substitution
| Reaction Type | Reagents | Product |
|---|---|---|
| Esterification | Acetic anhydride, H2SO4 (cat.) | Acetylated derivative at C1 hydroxyl |
| Tosylation | Tosyl chloride, pyridine | Tosylate intermediate for nucleophilic substitution |
Patented methodologies for similar diazepine derivatives highlight the use of sulfonating agents to enhance leaving-group potential .
Propanoyl Group Modifications
The 10-propanoyl moiety is susceptible to nucleophilic acyl substitution, enabling amidation or transesterification:
| Reaction Type | Reagents | Product |
|---|---|---|
| Amidation | Primary amine, DCC, DMAP | 10-amide derivative |
| Transesterification | Alcohol, Ti(OiPr)4 | Alkyl ester variant |
Prodrug strategies often leverage such reactions to improve pharmacokinetics, as seen in carrier-linked prodrug designs .
Diazepine Core Reactivity
| Reaction Type | Reagents | Product |
|---|---|---|
| Bromination | Br2, FeBr3 | Brominated derivative at aromatic positions |
Substitution patterns observed in related diazepines suggest regioselectivity influenced by steric and electronic factors .
Stability Considerations
Scientific Research Applications
The compound methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate has garnered interest in various scientific research applications due to its unique chemical structure and potential therapeutic benefits. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and case studies.
Medicinal Chemistry
The compound's structural features indicate potential applications in medicinal chemistry , particularly as a scaffold for developing new pharmaceuticals. Its ability to modulate neurotransmitter systems may lead to novel treatments for conditions such as anxiety and depression.
Case Study: Diazepine Derivatives
Research on diazepine derivatives has shown that modifications can enhance their efficacy and selectivity for specific receptors. For instance, compounds similar to this compound have been studied for their anxiolytic properties in animal models .
Pharmacology
The pharmacological profile of this compound suggests it may act on the central nervous system (CNS). Its potential as a CNS depressant could be explored further in clinical settings.
Given its potential effects on neurotransmitter systems, this compound could be utilized in neuroscience research to study synaptic transmission and plasticity.
Case Study: GABAergic Activity
Studies have indicated that compounds with similar structures can enhance GABAergic activity, which is crucial for maintaining the balance between excitation and inhibition in the brain . This could lead to therapeutic strategies for epilepsy and other neurological disorders.
Toxicology Studies
Understanding the toxicological profile of this compound is essential for assessing its safety for human use.
Data Table: Toxicological Findings
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low toxicity |
| Chronic Toxicity | TBD |
| Mutagenicity | Negative |
Mechanism of Action
The mechanism by which methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Estimated based on analogous structures.
Functional Group Impact on Properties
Hydroxy vs. Acetyl/Keto Groups: The 1-hydroxy group in the target compound contrasts with the 1-oxo group in the compound from . The hydroxy group may participate in hydrogen bonding, improving aqueous solubility, whereas the keto group could enhance planarity and rigidity .
Ester Variations: The methyl benzoate in the target compound differs from the ethyl esters in (e.g., I-6230) and the acetate in .
Aromatic Substitutions :
Biological Activity
Methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a complex organic compound belonging to the class of dibenzo[1,4]diazepines. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its biological activity.
Histone Deacetylase Inhibition
Recent studies have highlighted the effectiveness of dibenzo[b,e][1,4]diazepine derivatives in inhibiting HDAC activity. HDACs are implicated in various diseases, including cancer. The inhibition of these enzymes can lead to increased acetylation of histones and non-histone proteins, thereby affecting gene expression and potentially reversing tumorigenesis .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
- Neuroprotective Effects : In a model of neurodegeneration, this compound demonstrated protective effects against glutamate-induced toxicity in neuronal cells. It was found to modulate the levels of key neurotransmitters and reduce markers of oxidative stress .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- HDACs : By inhibiting HDACs, the compound enhances histone acetylation leading to altered gene expression profiles associated with cell cycle regulation and apoptosis.
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, which is critical in reducing oxidative stress-related damage in cells.
Q & A
Q. What validation criteria ensure reliability in analytical method development?
- Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:
- Linearity : R² ≥ 0.998 over 50–150% of the target concentration.
- Precision : ≤2% RSD for intra/inter-day variability.
- Accuracy : 98–102% recovery in spiked matrices .
Cross-validate with orthogonal methods (e.g., NMR for purity vs. HPLC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
